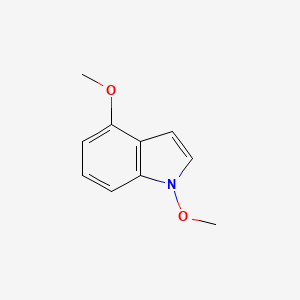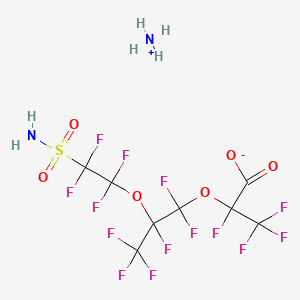
(2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride is a chiral compound with the molecular formula C12H16ClNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride typically involves the chiral resolution of racemic mixtures or asymmetric synthesis. One common method is the chiral resolution using L-pyroglutamic acid, which separates the enantiomers based on their different solubilities . Another approach involves asymmetric hydrogenation of the corresponding ketone using chiral catalysts .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the chiral resolution or asymmetric synthesis methods to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
(2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, leading to its observed effects. The exact pathways and molecular interactions involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,6S)-6-Phenylpiperidine-2-carboxylic acid hydrochloride
- (2R,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride
- (2R,6S)-6-Phenylpiperidine-2-carboxylic acid hydrochloride
Uniqueness
(2S,6R)-6-Phenylpiperidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivities compared to its stereoisomers. This makes it a valuable compound for studying the effects of chirality in chemical and biological systems .
Propiedades
Fórmula molecular |
C12H16ClNO2 |
|---|---|
Peso molecular |
241.71 g/mol |
Nombre IUPAC |
(2S,6R)-6-phenylpiperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9;/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15);1H/t10-,11+;/m1./s1 |
Clave InChI |
WEJSMUPIMJAVAK-DHXVBOOMSA-N |
SMILES isomérico |
C1C[C@@H](N[C@@H](C1)C(=O)O)C2=CC=CC=C2.Cl |
SMILES canónico |
C1CC(NC(C1)C(=O)O)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methyl methanesulfonate](/img/structure/B12852789.png)


![2-[2-(Benzyloxy)phenyl]furan](/img/structure/B12852820.png)





